E3 Ligase Ligand-linker Conjugate 14
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Overview
Description
E3 Ligase Ligand-linker Conjugate 14 is a component of proteolysis-targeting chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of target proteins by the ubiquitin-proteasome system . This compound consists of a ligand for the E3 ubiquitin ligase, a linker, and a ligand for the target protein . The formation of a ternary complex between the target protein, the E3 ligase, and the PROTAC leads to the ubiquitination and subsequent proteasomal degradation of the target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 14 involves the preparation of the E3 ligase ligand, the linker, and the target protein ligand . The E3 ligase ligand can be synthesized through various methods, including alkylation, condensation, and Mitsunobu reactions . The linker is then attached to the E3 ligase ligand at an appropriate exit vector . The final step involves connecting the target protein ligand to the linker, forming the complete PROTAC molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to ensure high yield and purity . Advanced techniques like flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
E3 Ligase Ligand-linker Conjugate 14 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) . Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the this compound and the reagents used . For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
E3 Ligase Ligand-linker Conjugate 14 has a wide range of scientific research applications, including:
Mechanism of Action
E3 Ligase Ligand-linker Conjugate 14 exerts its effects by forming a ternary complex with the target protein and the E3 ubiquitin ligase . This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome . The specificity of the degradation process is determined by the ligands used to bind the target protein and the E3 ligase .
Comparison with Similar Compounds
E3 Ligase Ligand-linker Conjugate 14 can be compared with other similar compounds, such as:
Cereblon-based PROTACs: Utilize cereblon as the E3 ligase ligand.
Von Hippel-Lindau (VHL)-based PROTACs: Employ VHL as the E3 ligase ligand.
MDM2-based PROTACs: Use MDM2 as the E3 ligase ligand.
The uniqueness of this compound lies in its specific ligand-linker combination, which may offer distinct advantages in terms of binding affinity, selectivity, and degradation efficiency .
Properties
Molecular Formula |
C26H33N5O6 |
---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
tert-butyl 2-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidin-3-yl]piperazin-1-yl]acetate |
InChI |
InChI=1S/C26H33N5O6/c1-26(2,3)37-22(33)15-28-8-10-29(11-9-28)17-13-30(14-17)16-4-5-18-19(12-16)25(36)31(24(18)35)20-6-7-21(32)27-23(20)34/h4-5,12,17,20H,6-11,13-15H2,1-3H3,(H,27,32,34) |
InChI Key |
TWTPQRBQFWBAEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCN(CC1)C2CN(C2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |
Origin of Product |
United States |
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